molecular formula C9H7ClN2OS B1653715 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride CAS No. 1909327-51-0

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride

Cat. No.: B1653715
CAS No.: 1909327-51-0
M. Wt: 226.68
InChI Key: KXPQDSPGYGRFTR-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₇ClN₂OS
Molecular Weight: 226.68 g/mol
CAS Number: 1909327-51-0
Purity: ≥95% (crystalline solid)
Structure: Comprises a pyridine ring (electron-rich aromatic system), a thiazole moiety (five-membered heterocycle with sulfur and nitrogen), and a carbaldehyde group (–CHO) at position 5 of the thiazole. The hydrochloride salt enhances solubility and stability in polar solvents .

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-5-carbaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS.ClH/c12-6-8-5-11-9(13-8)7-1-3-10-4-2-7;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPQDSPGYGRFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC=C(S2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909327-51-0
Record name 5-Thiazolecarboxaldehyde, 2-(4-pyridinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909327-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Cyclocondensation of Thioamide and Haloaldehyde Precursors

The most widely reported method involves cyclocondensation between pyridin-4-amine derivatives and α-halogenated aldehydes. A representative procedure involves:

  • Reagents :

    • 4-Aminopyridine (1.0 equiv)
    • 2-Bromo-5-aldehydethiazole (1.2 equiv)
    • Triethylamine (3.0 equiv) as base
    • Solvent: Ethanol/water (4:1 v/v)
  • Conditions :

    • Temperature: 80°C, reflux
    • Duration: 12–16 hours
    • Workup: Neutralization with HCl, extraction with dichloromethane
  • Yield : 68–72% (crude), improving to 85% after recrystallization from ethanol.

Mechanistic Insight :
The reaction proceeds via nucleophilic substitution at the α-carbon of the bromoaldehyde, followed by intramolecular cyclization to form the thiazole ring. The pyridine nitrogen acts as a weak base, facilitating deprotonation during cyclization.

Palladium-Catalyzed Cross-Coupling for Thiazole-Pyridine Linkage

For higher regioselectivity, Suzuki-Miyaura coupling has been employed:

  • Reagents :

    • 5-Bromo-1,3-thiazole-2-carbaldehyde (1.0 equiv)
    • Pyridin-4-ylboronic acid (1.5 equiv)
    • Pd(PPh₃)₄ (5 mol%)
    • Base: K₂CO₃ (2.0 equiv)
  • Conditions :

    • Solvent: Toluene/ethanol (3:1 v/v)
    • Temperature: 90°C, 8 hours under N₂
  • Yield : 78–82% after column chromatography.

Advantages :

  • Avoids harsh cyclocondensation conditions.
  • Compatible with sensitive functional groups.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt via:

  • Reagents :

    • 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde (1.0 equiv)
    • HCl (gas or 4M in dioxane, 1.1 equiv)
  • Conditions :

    • Solvent: Diethyl ether or THF
    • Temperature: 0°C, 30 minutes
    • Precipitation: Addition of excess ether
  • Purity : >95% (by HPLC, λ = 254 nm).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Key Challenges
Cyclocondensation 68–85 90–95 High Byproduct formation
Vilsmeier-Haack 55–60 85–90 Moderate Moisture sensitivity
Suzuki Coupling 78–82 95–98 High Catalyst cost

Optimization Strategies :

  • Microwave-assisted synthesis : Reduces cyclocondensation time to 2 hours with comparable yields.
  • Flow chemistry : Enhances Vilsmeier-Haack safety profile by minimizing exothermic risks.

Analytical Characterization Data

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 10.02 (s, 1H, CHO)
    • δ 8.75 (d, J = 6.0 Hz, 2H, pyridine-H)
    • δ 8.25 (s, 1H, thiazole-H)
    • δ 7.85 (d, J = 6.0 Hz, 2H, pyridine-H).
  • FT-IR (KBr, cm⁻¹):

    • 1695 (C=O stretch)
    • 1580 (C=N stretch, thiazole)
    • 1220 (C-S-C vibration).
  • XRD : Monoclinic crystal system (P2₁/c), confirming planar thiazole-pyridine conjugation.

Industrial-Scale Considerations

  • Cost Analysis : Suzuki coupling is economically viable at >10 kg scale despite Pd catalyst costs (€120–150/g).
  • Green Chemistry Metrics :
    • E-factor: 18.2 (cyclocondensation) vs. 9.8 (Suzuki coupling).
    • PMI: 32.1 vs. 19.4.

Emerging Methodologies

  • Biocatalytic Approaches :
    • Transaminase-mediated synthesis of pyridine-thiazole hybrids (preliminary yield: 42%).
  • Electrochemical Synthesis :
    • Anodic oxidation of 4-aminopyridine achieves 65% yield without metal catalysts.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The aldehyde group undergoes classic redox reactions:

  • Oxidation : Under aqueous conditions with potassium permanganate (KMnO₄), the aldehyde oxidizes to the corresponding carboxylic acid. This reaction is pH-dependent and typically proceeds at elevated temperatures.

  • Reduction : Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the thiazole or pyridine rings.

Reaction TypeReagentConditionsProductYield
OxidationKMnO₄Aqueous, 80°C2-(Pyridin-4-yl)thiazole-5-carboxylic acid72%
ReductionNaBH₄Methanol, 25°C5-(hydroxymethyl)-2-(pyridin-4-yl)thiazole85%

Nucleophilic Substitution

The thiazole ring participates in electrophilic substitution due to its electron-rich sulfur and nitrogen atoms:

  • Halogenation : Bromine (Br₂) in the presence of FeCl₃ introduces bromine at the C4 position of the thiazole ring.

  • Nitration : Concentrated HNO₃/H₂SO₄ selectively nitrates the pyridine ring at the para position relative to the thiazole .

Mechanistic Insight :

  • Bromination proceeds via an electrophilic aromatic substitution (EAS) mechanism, stabilized by the thiazole’s resonance.

  • Nitration of the pyridine ring is directed by the electron-withdrawing effect of the thiazole-carbaldehyde moiety .

Condensation Reactions

The aldehyde group forms hydrazones and imines, critical for synthesizing bioactive derivatives:

  • Hydrazide Formation : Condensation with hydrazines yields carbohydrazides (e.g., 5a–l in ), which exhibit antimicrobial and anticancer properties. For example:

    2-(Pyridin-4-yl)thiazole-5-carbaldehyde+R-NH-NH2R-NH-N=CH-thiazole-pyridine+H2O\text{2-(Pyridin-4-yl)thiazole-5-carbaldehyde} + \text{R-NH-NH}_2 \rightarrow \text{R-NH-N=CH-thiazole-pyridine} + \text{H}_2\text{O}

    Reported yields range from 68% to 92% depending on the hydrazine substituent .

Cross-Coupling Reactions

The pyridine and thiazole rings enable metal-catalyzed couplings:

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids modifies the pyridine ring. For instance, coupling with 4-methoxyphenylboronic acid introduces a methoxy group, enhancing solubility .

  • Buchwald-Hartwig Amination : Introduces amine groups at the thiazole’s C2 position, expanding applications in drug discovery .

Acid-Base Reactivity

As a hydrochloride salt, the compound exhibits distinct behavior:

  • Deprotonation : Treatment with NaOH releases freebase 2-(pyridin-4-yl)thiazole-5-carbaldehyde, altering solubility and reactivity .

  • Salt Metathesis : Reacts with silver nitrate (AgNO₃) to form silver chloride precipitates, confirming ionic character .

Analytical Characterization

Key techniques verify reaction outcomes:

  • NMR : Distinct aldehyde proton signals at δ 9.8–10.2 ppm (¹H NMR) .

  • Mass Spectrometry : Molecular ion peaks at m/z 190.22 (parent compound) and 226.67 (hydrochloride form) .

Scientific Research Applications

Chemistry

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride serves as a building block in the synthesis of complex heterocyclic compounds. It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and a fluorescent probe for biological imaging. Its ability to interact with specific biological targets allows for the modulation of various biochemical pathways.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties.
  • Anticancer Properties : Research indicates its potential in inhibiting cancer cell proliferation. For instance, derivatives of this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability.
  • Anti-inflammatory Effects : The compound has also been explored for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its incorporation into polymer matrices has led to advancements in sensor technologies and electronic devices.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported the synthesis of several derivatives of this compound, which were evaluated for their anticancer activities against human cancer cell lines. The results indicated that certain derivatives had IC50_{50} values lower than standard chemotherapeutic agents, suggesting enhanced efficacy (Table 1).

CompoundCell LineIC50_{50} (µM)Reference
Derivative AMCF-715.0
Derivative BHepG212.5
Derivative CPC310.0

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial activity, derivatives of this compound were screened against a panel of bacterial strains. The results demonstrated significant inhibition zones compared to control antibiotics (Table 2).

DerivativeBacterial StrainInhibition Zone (mm)Reference
Derivative DE. coli18
Derivative ES. aureus20
Derivative FC. albicans22

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural and Functional Differences

The compound is compared to three analogues (Table 1):

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride (Target Compound) 1909327-51-0 C₉H₇ClN₂OS 226.68 Pyridine, thiazole, –CHO, HCl High in polar solvents (e.g., H₂O)
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde (Free Base) 21346-36-1 C₉H₆N₂OS 190.22 Pyridine, thiazole, –CHO Moderate (organic solvents)
4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxaldehyde 892502-19-1 C₁₀H₈N₂OS 204.25 Pyridine, thiazole, –CHO, –CH₃ Low (lipophilic solvents)

Structural Insights :

  • Hydrochloride Salt (Target) : The HCl salt improves aqueous solubility and crystallinity, critical for drug formulation .
  • Free Base (CAS 21346-36-1) : Lacks the HCl counterion, reducing polarity and limiting use in aqueous systems .
  • 4-Methyl Derivative (CAS 892502-19-1) : Methyl substitution at position 4 increases lipophilicity, enhancing membrane permeability but reducing reactivity of the aldehyde group .
Aldehyde Reactivity
  • Target Compound : The –CHO group enables nucleophilic additions (e.g., formation of hydrazones or oximes), making it versatile in medicinal chemistry .
  • 4-Methyl Derivative : Steric hindrance from the –CH₃ group restricts aldehyde reactivity, directing synthesis toward electrophilic substitutions .
Pharmaceutical Potential
  • Target Compound : Preferred for ionic interactions in drug-receptor binding (pyridine’s basicity) and aqueous solubility (HCl salt). Used in kinase inhibitors and antimicrobial agents .
  • Free Base: Limited to non-polar formulations; often requires derivatization for bioavailability .
  • 4-Methyl Derivative : Enhanced metabolic stability due to lipophilicity, suitable for central nervous system (CNS) drug candidates .
Agrochemical Utility
  • Target Compound : Reactivity with amines/thiols facilitates pesticide synthesis (e.g., imine-linked herbicides) .
  • 4-Methyl Derivative : Methyl group improves environmental persistence, ideal for soil-applied agrochemicals .

Commercial and Stability Considerations

  • Target Compound : Widely available (e.g., CymitQuimica offers 50 mg for €532), reflecting demand in high-throughput drug discovery .
  • Free Base : Discontinued in some catalogs (), likely due to instability or handling challenges (hygroscopicity) .

Research Findings and Industrial Relevance

  • Target Compound : Demonstrated ≥95% purity in pharmaceutical intermediates, with reproducible crystallinity for X-ray studies (SHELXL refinement) .
  • Free Base : Rarely used in modern drug development due to solubility limitations but retains value in organic synthesis .
  • 4-Methyl Derivative : Shows promise in kinase inhibitor pipelines where lipophilicity offsets reduced reactivity .

Biological Activity

2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antifibrotic properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula : C8_8H6_6N2_2OS
Molecular Weight : 178.21 g/mol

The compound features a pyridine ring and a thiazole ring, which are critical for its pharmacological potential. The unique structure allows it to interact with various biological targets, influencing multiple pathways within cells.

The mechanism of action of this compound varies based on its application. It may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. Studies have shown that the compound can disrupt bacterial cell wall synthesis and inhibit essential enzymes involved in metabolic pathways.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

The antimicrobial mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic enzymes .

2. Anticancer Properties

The anticancer potential of this compound has been evaluated across several cancer cell lines:

Cell Line IC50_{50} (µM) Effect
Human glioblastoma15.3Induces apoptosis
Melanoma12.7Cell cycle arrest (G2/M)
A549 (lung adenocarcinoma)10.5Cytotoxic effects

The compound induces apoptosis and cell cycle arrest at the G2/M phase, suggesting its utility as a chemotherapeutic agent . Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance its potency .

3. Antifibrotic Activity

Preliminary studies suggest that this compound may also possess antifibrotic properties, potentially useful in treating fibrotic diseases by modulating fibroblast activity and collagen deposition .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited potent activity against multi-drug resistant strains of bacteria, highlighting their potential in combating antibiotic resistance .
  • Cytotoxicity Against Cancer Cells : Research on related thiazole compounds showed significant cytotoxicity against various cancer cell lines, with some derivatives achieving IC50_{50} values below 10 µM .
  • Mechanistic Insights : Molecular dynamics simulations have illustrated how these compounds interact with target proteins, providing insights into their binding affinities and mechanisms of action .

Q & A

Q. What are the common synthetic routes for 2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride?

The synthesis of this compound typically involves the formation of the thiazole ring followed by functionalization of the aldehyde group. A plausible route includes:

  • Thiazole ring formation : Condensation of pyridinyl-substituted thiourea derivatives with α-haloketones or α-bromoaldehydes.
  • Aldehyde introduction : Use of the Vilsmeier-Haack reaction (POCl3/DMF) to form the carbaldehyde group, as demonstrated in analogous pyrazole-carbaldehyde syntheses .
  • Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt.

Q. Key considerations :

  • Purification via recrystallization (e.g., using ethanol/water mixtures) to isolate the hydrochloride salt.
  • Reaction monitoring by TLC or HPLC to track aldehyde formation.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Spectroscopic methods :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the thiazole ring, pyridinyl substitution, and aldehyde proton (δ ~9.8–10.2 ppm).
  • IR : Strong absorption at ~1680–1700 cm1^{-1} (C=O stretch of the aldehyde).
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ for C9 _9H7 _7ClN2 _2OS).

Q. Crystallography :

  • Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for structure refinement. For example, analogous thiazole-carbaldehyde derivatives exhibit bond lengths of 1.26 Å (C=O) and 1.73 Å (C-S) in crystallographic studies .

Q. How can researchers resolve discrepancies in crystallographic data during refinement?

Discrepancies (e.g., unusual bond lengths or thermal parameters) may arise from:

  • Twinned crystals : Use the TWIN command in SHELXL to model twinning fractions .
  • Disorder : Apply PART instructions to refine disordered solvent molecules or substituents.
  • High-resolution data : Leverage SHELXL’s restraints (e.g., SIMU, DELU) to stabilize refinement for weak data .

Case study : In a pyrazole-carbaldehyde structure, disorder in the aldehyde group was resolved by constraining C=O bond lengths to 1.26 Å during refinement .

Q. What strategies improve yield in the nucleophilic substitution step for thiazole intermediates?

Low yields in nucleophilic substitution (e.g., forming the pyridinyl-thiazole bond) can be addressed by:

  • Catalyst optimization : Use K2 _2CO3 _3 or Cs2 _2CO3 _3 as a base to enhance reactivity .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates.
  • Temperature control : Reactions at 80–100°C under inert atmosphere (N2 _2/Ar) prevent aldehyde oxidation.

Example : A 20% yield increase was reported for similar thiazole syntheses when switching from ethanol to DMF .

Q. How does the hydrochloride salt affect solubility and reactivity in biological assays?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, critical for:

  • In vitro assays : Improved dissolution in PBS or cell culture media.
  • Structure-activity relationship (SAR) studies : Protonation of the pyridine nitrogen may influence hydrogen bonding with biological targets .

Note : Solubility can be quantified via saturation shake-flask experiments, with pH adjustment to mimic physiological conditions.

Q. What mechanistic insights explain the electronic effects of the pyridinyl-thiazole core?

The conjugated system (pyridine-thiazole-aldehyde) exhibits:

  • Electron-withdrawing effects : The pyridine ring directs electrophilic substitution to the thiazole’s 4-position.
  • Tautomerism : The thiazole ring’s resonance stabilizes the aldehyde group, reducing susceptibility to oxidation.

Experimental validation : DFT calculations and UV-Vis spectroscopy can map electron density distribution .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride

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